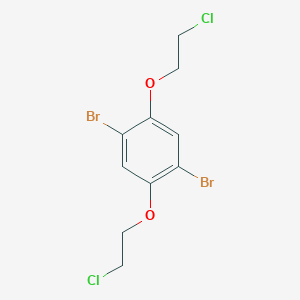

1,4-二溴-2,5-双(2-氯乙氧基)苯

描述

The compound 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene is not directly discussed in the provided papers. However, the papers do discuss related aromatic compounds with substituents that influence their physical, chemical, and photophysical properties. For instance, paper discusses the synthesis of photoluminescent phenylene vinylene oligomers, which are related to the target compound in terms of their aromatic core and potential substituent effects on their properties.

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel reaction, which is a method for forming carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. In paper , this reaction is used to synthesize 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives, which are highly photoluminescent. Although the target compound is not synthesized in these papers, the Knoevenagel reaction could potentially be a relevant method for synthesizing similar compounds with different substituents.

Molecular Structure Analysis

The molecular structure of related compounds is determined using X-ray single-crystal diffraction. For example, paper reports the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, which crystallizes in the monoclinic system. Theoretical calculations such as density functional theory (DFT) and second-order Moller-Plesset (MP2) are used to optimize the ground state geometry of the molecules. These methods could be applied to the target compound to predict its molecular structure and understand the influence of its substituents on its geometry.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene. However, the synthesis and properties of related aromatic compounds suggest that substituents can significantly affect the reactivity and interactions of these molecules. For instance, the ferromagnetic ordering observed in paper suggests that intermolecular interactions can lead to significant changes in the physical properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures and the nature of their substituents. For example, the photoluminescent properties of the compounds in paper are affected by the formation of excimers, which are characterized by low-bandgap emission. The magnetic properties, as discussed in paper , are influenced by the molecular structure and intermolecular interactions. These findings highlight the importance of molecular design in determining the properties of aromatic compounds, which would also apply to the target compound.

科学研究应用

1. 固态相互作用和分子堆积

对 1,4-二溴-2,5-双(苯烷氧基)苯衍生物的研究揭示了分子堆积相互作用的见解。结构的变化,例如不同的烷基链,会导致不同的堆积模式,这些模式受 C–Br...π(芳烃)、C–H...Br 氢键和 Br...Br 相互作用等相互作用的影响 (Manfroni et al., 2021)。

2. 化学合成和晶体结构分析

二溴和二甲硅苯衍生物的合成和晶体结构,包括 1,2-二(甲硅基)苯和 1,4-二溴-2,5-二(甲硅基)苯,已经得到研究。这些结构提供了对分子构象和影响反应结果的潜在电子效应的见解 (Schröck et al., 1994)。

3. 聚合物合成

1,4-二溴-2,5-双(溴甲基)苯已被用作原子转移自由基聚合的引发剂,用于制造在有机溶剂中具有高溶解性的聚合物。这展示了其在开发新型聚合物材料中的应用 (Cianga & Yagcı, 2002)。

4. 主客体化学

对 1,2,4,5-双-(1,4,7,10,13,16-六氧六亚甲基亚苯)苯等化合物的研究展示了它们在主客体化学中的应用,探索碱金属阳离子络合同时保持 π 电子系统完整 (Schlotter et al., 1994)。

5. 电聚合和导电聚合物

1,4-双(吡咯-2-基)苯等衍生物经过电聚合形成导电聚合物。这些聚合物因其稳定性和低氧化电位而具有重要意义,这对于在电子学中的应用至关重要 (Sotzing et al., 1996)。

6. 分段低聚-聚苯乙烯亚乙烯共聚物的发光

对具有氢键侧链的分段低聚-聚苯乙烯亚乙烯共聚物(包括 E,E-2,5-双[2-羟乙氧基]-1,4-双[2-(3,4,5-三甲氧基苯基-1,2-乙烯基]苯等化合物)的研究揭示了其在光致发光中的应用,提供了在光电器件中的潜在用途 (Sierra & Lahti, 2004)。

安全和危害

未来方向

属性

IUPAC Name |

1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJLUNFUSYBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409963 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2,5-bis(2-chloroethoxy)benzene | |

CAS RN |

178557-12-5 | |

| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)